molecular formula C24H38N4O B5396390 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine

3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine

Cat. No. B5396390
M. Wt: 398.6 g/mol
InChI Key: OSSGPVNFTGFIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases and conditions.

Mechanism of Action

3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in a variety of physiological processes, including the regulation of blood flow, neurotransmitter release, and inflammation. The adenosine A1 receptor is expressed in various tissues, including the heart, brain, and immune system. By blocking the adenosine A1 receptor, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine can modulate the physiological processes that are regulated by adenosine.
Biochemical and Physiological Effects:
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have a variety of biochemical and physiological effects. It has been found to increase blood pressure and heart rate, suggesting that it has a role in the regulation of cardiovascular function. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to modulate neurotransmitter release, suggesting that it has a role in the regulation of neuronal activity. Finally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, suggesting that it has a role in the regulation of immune function and pain.

Advantages and Limitations for Lab Experiments

3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A1 receptor, making it a useful tool for studying the physiological processes that are regulated by adenosine. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is that it is a complex molecule that is difficult to synthesize, making it expensive and time-consuming to produce.

Future Directions

There are several future directions for the study of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine. One direction is the development of new analogs of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine that have improved pharmacokinetics and pharmacodynamics. Another direction is the study of the role of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the regulation of other physiological processes, such as inflammation and pain. Finally, the study of the potential use of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the treatment of various diseases and conditions, such as cardiovascular disease and neurodegenerative diseases, is an important area of future research.

Synthesis Methods

The synthesis of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a complex process that involves multiple steps. It starts with the synthesis of 1,4'-bipiperidine, which is then reacted with 2-phenylethylamine to form 1-(2-phenylethyl)-4'-bipiperidine. This intermediate is then reacted with phosgene to form 1-(2-phenylethyl)-4'-bipiperidylidenechloride. The final step involves the reaction of 1-(2-phenylethyl)-4'-bipiperidylidenechloride with 1,4-diazepan-1-ylcarbonyl chloride to form 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine.

Scientific Research Applications

3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to be effective in the treatment of cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.

properties

IUPAC Name

1,4-diazepan-1-yl-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c29-24(27-15-5-12-25-13-19-27)22-8-4-14-28(20-22)23-10-17-26(18-11-23)16-9-21-6-2-1-3-7-21/h1-3,6-7,22-23,25H,4-5,8-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSGPVNFTGFIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)N4CCCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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